3-(Aminomethyl)cyclobutanecarboxylic acid
Overview
Description
3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid containing a cyclobutane ring. This compound is of significant interest due to its conformationally constrained structure, which makes it a valuable building block in the synthesis of peptidomimetics and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid typically involves multiple steps. One common method includes the base-induced intramolecular nucleophilic substitution, which is a key reaction in the synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a potential method for producing cyclobutanecarboxylic acid, which can then be further modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: This reaction can be used to replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
3-(Aminomethyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and peptidomimetics.
Biology: Its conformationally constrained structure makes it useful in studying protein folding and interactions.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclobutanecarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. Its conformationally constrained structure allows it to mimic the natural ligands of these targets, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor in the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid.
Cyclobutylamine: Another compound derived from cyclobutanecarboxylic acid.
Uniqueness: this compound is unique due to its conformationally constrained structure, which imparts specific properties that are valuable in drug design and other applications. Its ability to mimic natural ligands while maintaining stability and bioavailability sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(aminomethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKSBOBJGZMVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271838 | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-95-3 | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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